Pyrrolidine, 1-((6-methyl-4-oxo-4H-pyrido(1,2-a)pyrimidin-3-yl)carbonyl)-
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Overview
Description
Pyrrolidine, 1-((6-methyl-4-oxo-4H-pyrido(1,2-a)pyrimidin-3-yl)carbonyl)- is a complex organic compound that features a pyrrolidine ring fused with a pyrido[1,2-a]pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of Pyrrolidine, 1-((6-methyl-4-oxo-4H-pyrido(1,2-a)pyrimidin-3-yl)carbonyl)- typically involves the cyclization of 2-amino pyridines with β-oxo ester or alkynoate . The reaction conditions often include the use of ethylene glycol to facilitate the condensation process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pyrrolidine, 1-((6-methyl-4-oxo-4H-pyrido(1,2-a)pyrimidin-3-yl)carbonyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-HIV agent due to its ability to inhibit HIV-1 integrase.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in the context of anti-HIV activity, it binds to the active site of HIV-1 integrase, chelating the Mg²⁺ ion, which is crucial for the enzyme’s function . This binding inhibits the integration of viral DNA into the host genome, thereby preventing viral replication .
Comparison with Similar Compounds
Similar compounds include other pyrrolidine derivatives and pyrido[1,2-a]pyrimidine analogs. Compared to these compounds, Pyrrolidine, 1-((6-methyl-4-oxo-4H-pyrido(1,2-a)pyrimidin-3-yl)carbonyl)- is unique due to its specific structural features and biological activities . Other similar compounds include:
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
These compounds share some structural similarities but differ in their specific functional groups and biological activities.
Properties
CAS No. |
125055-75-6 |
---|---|
Molecular Formula |
C14H15N3O2 |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
6-methyl-3-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C14H15N3O2/c1-10-5-4-6-12-15-9-11(14(19)17(10)12)13(18)16-7-2-3-8-16/h4-6,9H,2-3,7-8H2,1H3 |
InChI Key |
NRNDGOPSXXHRLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC=C(C(=O)N12)C(=O)N3CCCC3 |
Origin of Product |
United States |
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